
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1284686-48-1. It has a molecular weight of 247.3 and its IUPAC name is 4-cyclopropyl-2-(1-piperidinyl)-5-pyrimidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H17N3O2/c17-12(18)10-8-14-13(15-11(10)9-4-5-9)16-6-2-1-3-7-16/h8-9H,1-7H2,(H,17,18). This code represents the molecular structure of the compound .Mécanisme D'action
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid exerts its pharmacological effects by inhibiting the activity of certain enzymes and modulating the activity of certain neurotransmitters. This compound has been shown to inhibit the activity of protein kinase A (PKA) and cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE), which are involved in various cellular processes, including cell proliferation, differentiation, and survival. This compound has also been shown to modulate the activity of dopamine and serotonin receptors, which are involved in various neurological disorders, including depression, anxiety, and schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-proliferative, anti-inflammatory, and anti-tumor effects. This compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the growth and metastasis of tumors by inhibiting the activity of certain enzymes, such as matrix metalloproteinases (MMPs).
Avantages Et Limitations Des Expériences En Laboratoire
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has certain limitations for lab experiments, including its high cost and limited availability. This compound is also relatively new in the field of scientific research, and its pharmacological properties are still being studied.
Orientations Futures
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has several potential future directions for scientific research, including its potential applications in drug discovery, neuroscience, and cancer research. This compound has been shown to have promising pharmacological properties, including its ability to inhibit the activity of certain enzymes and modulate the activity of certain neurotransmitters. This compound may also have potential applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, this compound may have potential applications in the development of novel anti-cancer therapies. Further studies are needed to fully understand the pharmacological properties of this compound and its potential applications in scientific research.
Méthodes De Synthèse
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid can be synthesized by reacting 2-cyanopyrimidine with cyclopropylamine and piperidine in the presence of a catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 246-248°C. The purity of this compound can be determined by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
4-Cyclopropyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid has been studied for its potential applications in various scientific research fields, including drug discovery, neuroscience, and cancer research. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which are involved in various cellular processes. This compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders.
Propriétés
IUPAC Name |
4-cyclopropyl-2-piperidin-1-ylpyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(18)10-8-14-13(15-11(10)9-4-5-9)16-6-2-1-3-7-16/h8-9H,1-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMIBZMEUNARNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C(=N2)C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)benzyl]valine](/img/structure/B2616831.png)
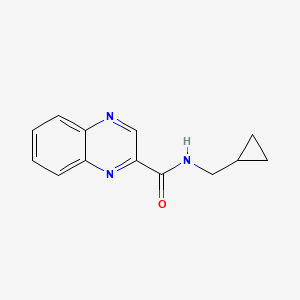
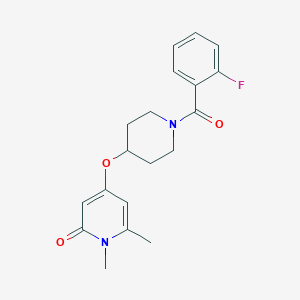
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)
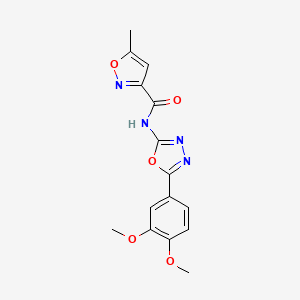
![N-allyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2616840.png)

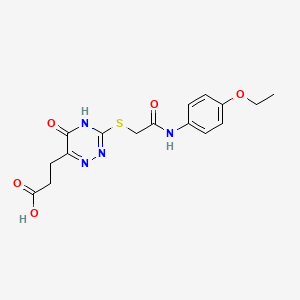
![N-(2-cyclohex-1-en-1-ylethyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2616844.png)
![Ethyl 5-(3,4-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616847.png)
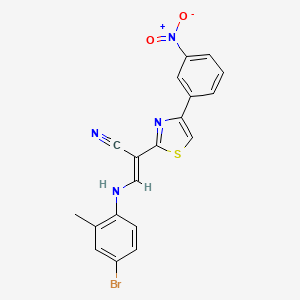

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2616851.png)
